molecular formula C13H28O B14725798 6-Ethylundecan-6-ol CAS No. 5340-50-1

6-Ethylundecan-6-ol

Cat. No.: B14725798
CAS No.: 5340-50-1
M. Wt: 200.36 g/mol
InChI Key: IIJJOKKLBVILSF-UHFFFAOYSA-N
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Description

6-Ethylundecan-6-ol is a branched primary alcohol with the molecular formula C₁₃H₂₈O. Its structure features an ethyl group (-CH₂CH₃) at the 6th carbon of an 11-carbon chain, resulting in a tertiary alcohol configuration.

Properties

CAS No.

5340-50-1

Molecular Formula

C13H28O

Molecular Weight

200.36 g/mol

IUPAC Name

6-ethylundecan-6-ol

InChI

InChI=1S/C13H28O/c1-4-7-9-11-13(14,6-3)12-10-8-5-2/h14H,4-12H2,1-3H3

InChI Key

IIJJOKKLBVILSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)(CCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylundecan-6-ol can be achieved through several methods. One common approach involves the reduction of 6-Ethylundecan-6-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions: 6-Ethylundecan-6-ol undergoes various chemical reactions typical of alcohols:

    Oxidation: It can be oxidized to form 6-Ethylundecan-6-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Dehydration: In the presence of strong acids like sulfuric acid (H2SO4), it can undergo dehydration to form alkenes.

    Esterification: Reacting with carboxylic acids or their derivatives in the presence of acid catalysts can form esters.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Dehydration: Concentrated sulfuric acid (H2SO4) at elevated temperatures.

    Esterification: Carboxylic acids with sulfuric acid as a catalyst.

Major Products:

    Oxidation: 6-Ethylundecan-6-one.

    Dehydration: Corresponding alkenes.

    Esterification: Various esters depending on the carboxylic acid used.

Scientific Research Applications

6-Ethylundecan-6-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.

    Biology: It serves as a model compound in studies of alcohol metabolism and enzymatic reactions involving alcohols.

    Medicine: Research into its potential therapeutic effects and its role in drug formulation.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Ethylundecan-6-ol involves its interaction with specific enzymes and receptors in biological systems. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of proteins and membranes. Its metabolic pathways typically involve oxidation to the corresponding ketone, followed by further metabolism.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between 6-Ethylundecan-6-ol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Key Features
This compound (Target) C₁₃H₂₈O 200.36 Ethyl at C6 -OH Tertiary alcohol, branched chain
6-Methylundecan-6-ol C₁₂H₂₆O 186.34 Methyl at C6 -OH Tertiary alcohol, lower branching
6,10-Dimethylundeca-1,5,9-trien-4-ol C₁₃H₂₂O 194.31 Methyl at C6, C10; three double bonds -OH Polyunsaturated, conjugated system
(E)-6,10-Dimethylundeca-5,9-dien-2-yl acetate C₁₅H₂₄O₂ 236.35 Methyl at C6, C10; acetate ester -OAc Ester derivative, diene structure

Sources :

Key Observations:

Branching and Molecular Weight :

  • The ethyl substituent in this compound increases its molecular weight compared to 6-Methylundecan-6-ol (200.36 vs. 186.34 g/mol), likely enhancing hydrophobicity and boiling point .
  • The acetate derivative (C₁₅H₂₄O₂) has a higher molecular weight due to the acetyl group but reduced polarity compared to alcohols .

Functional Group Impact :

  • The hydroxyl group in alcohols enables hydrogen bonding, increasing solubility in polar solvents relative to esters. In contrast, the acetate analog’s ester group improves stability against oxidation but reduces reactivity in nucleophilic reactions .

Unsaturation Effects: The trienol (6,10-Dimethylundeca-1,5,9-trien-4-ol) contains conjugated double bonds, which lower thermodynamic stability but increase reactivity in polymerization or cycloaddition reactions compared to saturated alcohols .

Physical and Chemical Properties

While experimental data for this compound are scarce, trends can be inferred:

  • Boiling Point: Branched alcohols typically exhibit lower boiling points than linear isomers. For example, 6-Methylundecan-6-ol (branched) is expected to boil at ~230–240°C, whereas 1-undecanol (linear) boils at 243°C. The ethyl substituent may further reduce volatility due to increased van der Waals interactions .
  • Solubility : The ethyl group’s hydrophobicity likely decreases water solubility compared to methyl-substituted analogs.
  • Reactivity : Tertiary alcohols like this compound are less reactive in oxidation reactions than primary alcohols but more prone to dehydration under acidic conditions.

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